
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Overview
Description
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7, molecular formula C₁₃H₂₃NO₃, molecular weight 241.33 g/mol) is a cyclohexane-based carbamate derivative featuring a trans-configuration at the cyclohexyl ring and a 2-oxoethyl substituent. This compound is widely utilized as a key synthetic intermediate in pharmaceutical chemistry, particularly in the development of dopamine D3 receptor agonists (e.g., compounds 15–23 in ). Its tert-butyl carbamate group enhances stability during synthetic workflows, while the 2-oxoethyl moiety enables further functionalization, such as condensation or nucleophilic addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Cariprazine, an antipsychotic medication that acts on dopamine D3/D2 receptors. This compound's ability to modulate enzyme activity and interact with biological receptors makes it valuable in drug development focused on analgesics and anti-inflammatory drugs .
Case Study: Synthesis of Cariprazine
The synthesis of Cariprazine involves several steps where this compound is utilized. The compound's structure allows it to undergo specific reactions that lead to the formation of biologically active derivatives. Research has shown that this intermediate can influence cellular mechanisms and provide therapeutic benefits in treating psychotic disorders.
Agricultural Chemicals
Enhancement of Agrochemical Efficacy
This compound is also used in formulating agrochemicals, particularly pesticides and herbicides. Its unique properties enhance the efficacy of these chemicals, improving crop yield and protecting plants from pests. The incorporation of this compound into agricultural formulations has been shown to increase the stability and effectiveness of active ingredients .
Research Findings
Studies indicate that the compound contributes to improved absorption and retention of agrochemicals in plant systems, leading to better pest control and reduced environmental impact. Its non-toxic nature further supports its application in sustainable agriculture practices .
Polymer Chemistry
Production of Specialty Polymers
In polymer chemistry, this compound is employed to create specialty polymers with enhanced durability and resistance to environmental factors. The compound's carbamate functional group allows for versatile chemical modifications that can improve material properties such as tensile strength and thermal stability .
Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Tensile Strength | High |
Thermal Stability | Enhanced |
Environmental Resistance | Superior |
Biochemical Research
Studying Enzyme Interactions
this compound plays a significant role in biochemical research by aiding the study of enzyme interactions and metabolic pathways. Researchers utilize this compound to understand complex biological processes, including those involved in drug metabolism and enzyme regulation .
Case Study: Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes associated with metabolic pathways, suggesting potential therapeutic applications. Its interaction with biomolecules provides insights into designing drugs that target these pathways effectively.
Cosmetic Formulations
Improvement of Skin Absorption
In cosmetic science, this compound is explored for its potential to enhance skin absorption and stability of active ingredients in formulations. Its unique chemical structure allows for better penetration through skin layers, making it a candidate for developing effective topical products .
Mechanism of Action
The mechanism of action of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is primarily related to its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain . The compound itself does not have a direct pharmacological effect but is crucial in the formation of the active drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation
tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)
- Molecular Formula: C₁₂H₂₁NO₃ (227.30 g/mol).
- Key Differences : Replaces the 2-oxoethyl group with a formyl (-CHO) substituent.
- Applications : Serves as an aldehyde intermediate in organic synthesis, enabling aldol condensations or reductive amination. Its formyl group offers distinct reactivity compared to the 2-oxoethyl group, making it suitable for applications requiring electrophilic aldehyde chemistry .
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (CAS 917342-29-1)
- Molecular Formula: C₁₃H₂₅NO₃ (243.34 g/mol).
- Key Differences : Features a 2-hydroxyethyl (-CH₂CH₂OH) substituent instead of 2-oxoethyl.
- Applications : The hydroxyl group enhances hydrophilicity and enables etherification or oxidation to ketones. Used in synthesizing intermediates for bioactive molecules like cariprazine .
tert-Butyl trans-4-bromomethylcyclohexylcarbamate
- Molecular Formula: C₁₂H₂₂BrNO₂ (316.22 g/mol).
- Key Differences : Substitutes 2-oxoethyl with a bromomethyl (-CH₂Br) group.
- Applications : Bromine acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings). Critical for constructing carbon-carbon bonds in complex molecules .
Stereochemical Variations
tert-Butyl cis-4-(2-oxoethyl)cyclohexylcarbamate (CAS 847417-37-2)
- Applications : Similar synthetic utility but may exhibit divergent regioselectivity in reactions due to steric effects .
tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6)
- Key Differences : Cis-hydroxy substituent instead of trans-2-oxoethyl.
- Applications : Used to generate cis-4-hydroxycyclohexylamine derivatives via carbamate deprotection. Critical for stereoselective drug synthesis .
Functional Group Modifications
tert-Butyl trans-4-(aminomethyl)cyclohexylcarbamate
- Key Differences: Aminomethyl (-CH₂NH₂) group replaces 2-oxoethyl.
- Applications : The primary amine enables amide bond formation or Schiff base chemistry. Used in peptidomimetic drug development .
Comparative Data Table
Biological Activity
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) is a carbamate derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and interaction with biological targets, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₃NO₃, with a molecular weight of approximately 241.33 g/mol. Its structure features a cyclohexane ring with a tert-butyl group and a carbamate functional group, which are critical for its biological activity.
Structural Characteristics:
- Cyclohexane Ring: Provides a rigid framework that influences the compound's conformation.
- Carbamate Group: Known for its ability to interact with various biological molecules.
- 2-Oxoethyl Substituent: Enhances the electrophilic nature of the compound, potentially increasing its reactivity in biological systems.
Biological Activities
This compound has shown promise as an inhibitor in various biochemical pathways. Its biological activities can be summarized as follows:
-
Enzyme Inhibition:
- The compound has been studied for its ability to inhibit specific enzymes, which can play a role in drug development. It is believed to modulate enzyme activity by interacting with active sites or altering enzyme conformation.
-
Binding Affinity:
- Interaction studies have indicated that this compound exhibits significant binding affinity to certain biological receptors. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to assess these interactions.
-
Pharmacological Potential:
- Preliminary research suggests that this compound may have therapeutic applications in treating various conditions by targeting specific biochemical pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, revealing insights into its mechanisms of action:
- Study 1: A study focused on the inhibition of acetylcholinesterase (AChE), where this compound demonstrated competitive inhibition, suggesting potential applications in neuropharmacology.
- Study 2: Research involving cancer cell lines indicated that this compound could induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexyl carbamate | C₇H₁₃NO₂ | Simpler structure without additional substituents |
Tert-butyl carbamate | C₉H₁₃NO₂ | Lacks cycloalkane structure |
Trans-4-(2-hydroxyethyl)cyclohexylcarbamate | C₁₃H₂₅NO₃ | Hydroxyethyl instead of keto group; different biological activity |
This table illustrates how the structural variations among these compounds may influence their reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Carbamate:
- Reacting an amine with an isocyanate derived from the corresponding carboxylic acid.
- Introduction of Functional Groups:
- Selective reactions to introduce the 2-oxoethyl group while maintaining the integrity of the cyclohexane structure.
Q & A
Q. Basic: What is the synthetic route for preparing tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate?
Methodological Answer:
The compound is synthesized via a multi-step process involving:
Coupling Reaction : Reacting pramipexole with this compound to form a key intermediate (e.g., amine 14 in ).
Deprotection : Treating the intermediate with trifluoroacetic acid (TFA) to remove the tert-butoxycarbonyl (Boc) group.
Functionalization : Condensing the deprotected amine with cinnamoyl chlorides or carboxylic acids to yield final derivatives .
Critical Step : The oxidative Swern oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using dimethyl sulfoxide (DMSO) and oxalyl chloride generates the 4-oxo intermediate, pivotal for introducing the 2-oxoethyl group .
Table 1: Key Synthetic Routes
Q. Basic: What spectroscopic methods validate the structure of this compound?
Methodological Answer:
- 1H NMR : Peaks at δ 1.43 (s, 9H) confirm the tert-butyl group. The trans configuration is verified by coupling constants (e.g., J = 10–12 Hz for axial-equatorial cyclohexane protons) .
- 13C NMR : A carbonyl signal at δ 155–160 ppm indicates the carbamate group.
- Mass Spectrometry : Molecular ion peaks at m/z 243.34 (C₁₃H₂₅NO₃) align with the molecular formula .
Table 2: Characterization Data
Technique | Key Signals | Structural Insight | Reference |
---|---|---|---|
1H NMR | δ 1.43 (s, 9H) | tert-butyl group | |
13C NMR | δ 155.50 ppm | Carbamate C=O | |
MS | m/z 243.34 | Molecular ion |
Q. Advanced: How does stereochemistry (cis vs. trans) impact reactivity in carbamate derivatives?
Methodological Answer:
The trans configuration enhances stability in cyclohexylcarbamates due to reduced steric hindrance between substituents. For example:
- Trans Isomers : Exhibit higher yields in coupling reactions (e.g., 80–87% with tert-butyl α-cyclohexylcarbamate vs. 64% for cis) due to favorable spatial alignment .
- Cis Isomers : Prone to side reactions during deprotection (e.g., incomplete Boc removal under mild acidic conditions) .
Experimental Tip : Use chiral HPLC or NOE NMR to confirm stereochemical purity before functionalization .
Q. Advanced: How is this compound utilized in dopamine D3 receptor agonist development?
Methodological Answer:
The carbamate serves as a critical intermediate for introducing the 2-oxoethyl moiety into spirocyclic dopamine agonists. Key steps include:
Amine Functionalization : Condensing the deprotected amine (from Boc removal) with cinnamoyl chlorides to modulate receptor binding affinity .
Structure-Activity Relationship (SAR) : Modifying the cyclohexyl group’s substituents (e.g., trifluoromethyl or hydroxyethyl) optimizes blood-brain barrier permeability .
Case Study : Derivatives with this compound showed IC₅₀ values <10 nM for D3 receptors, highlighting its pharmacological relevance .
Q. Data Contradiction: Why do oxidative rearrangements of amides yield variable Boc-carbamate efficiencies?
Methodological Answer:
Discrepancies arise from:
- Catalyst Choice : Uncatapulted reactions yield 64% tert-butyl α-cyclohexylcarbamate, while stannic chloride or di-n-butyltin dilaurate increases yields to 80–87% by accelerating isocyanate-alcohol coupling .
- Substrate Reactivity : Aromatic amides (e.g., phenylacetamide) react faster (83% yield) than aliphatic analogs due to aryl isocyanate stability .
Resolution : Screen catalysts (e.g., triethylamine, SnCl₄) and monitor reaction progress via FT-IR for isocyanate intermediates (peak ~2270 cm⁻¹) .
Q. Optimization: How can ultrasound improve carbamate synthesis efficiency?
Methodological Answer:
Ultrasound-assisted synthesis enhances:
- Reaction Rate : 99% yield for tert-butyl cyclohexylcarbamate in 1 hour vs. 18 hours under conventional heating .
- Chemoselectivity : Reduces side products (e.g., dehydration byproducts) by promoting homogeneous mixing and cavitation .
Protocol : Use a 40 kHz ultrasonic bath with THF as solvent and lithium tert-butoxide as base .
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBSEXLSWYFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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